4-(2-Methylphenyl)-2-azaspiro[4.4]nonane
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
4-(2-methylphenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C15H21N/c1-12-6-2-3-7-13(12)14-10-16-11-15(14)8-4-5-9-15/h2-3,6-7,14,16H,4-5,8-11H2,1H3 |
InChI Key |
NFTYRZGAEHGZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC23CCCC3 |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 4 2 Methylphenyl 2 Azaspiro 4.4 Nonane
Chemical Transformations at the Secondary Amine
The secondary amine in the 2-azaspiro[4.4]nonane ring is a key site for functionalization due to the nucleophilicity of the nitrogen atom.
The nitrogen atom of the secondary amine can readily participate in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modifying the compound's physical, chemical, and biological properties.
N-Alkylation involves the reaction of the secondary amine with an alkyl halide or a similar electrophilic alkylating agent. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile. The presence of a base is often required to neutralize the hydrogen halide formed as a byproduct.
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is commonly achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. N-acylation generally leads to products with different electronic and steric properties compared to the parent amine.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | Tertiary amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |
| N-Alkylation | Benzyl (B1604629) bromide (BnBr) | Tertiary amine | Base (e.g., Et₃N), Solvent (e.g., THF) |
| N-Acylation | Acetyl chloride (CH₃COCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
The secondary amine serves as a convenient handle for conjugating 4-(2-Methylphenyl)-2-azaspiro[4.4]nonane to other molecules to create research probes. By reacting the amine with bifunctional linkers, it can be attached to fluorescent dyes, biotin, or other reporter molecules. These conjugates can be valuable tools in chemical biology and medicinal chemistry for studying biological targets and pathways. The specific chemistry for conjugation would depend on the nature of the molecule being attached and the desired linker.
Modifications and Derivatizations on the 2-Methylphenyl Moiety
The 2-methylphenyl group offers another avenue for structural modification through reactions on the aromatic ring or the methyl side-chain.
Electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the phenyl ring. The position of substitution is directed by the existing substituents: the alkyl group (methyl) and the azaspiroalkyl group. Both are generally considered ortho-, para-directing and activating groups.
Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The reaction is typically catalyzed by an acid.
Nitration can be performed using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the aromatic ring, which can be a precursor for other functional groups, such as an amino group after reduction.
Table 2: Potential Aromatic Functionalization Reactions
| Reaction Type | Reagent | Expected Major Products (Isomers) |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | Bromo-derivatives (substitution at positions 4' and 6') |
The methyl group attached to the phenyl ring can also be functionalized. Radical halogenation, for instance, using N-bromosuccinimide in the presence of a radical initiator, can introduce a halogen to the benzylic position. This benzylic halide is a versatile intermediate that can be converted into other functional groups such as alcohols, ethers, and amines through nucleophilic substitution reactions. Oxidation of the methyl group to a carboxylic acid can also be achieved using strong oxidizing agents like potassium permanganate.
Chemical Stability and Degradation Pathways
The chemical stability of this compound is generally expected to be robust under standard conditions. The spirocyclic core is a saturated carbocyclic and heterocyclic system, which is typically stable. However, degradation can occur under harsh conditions.
Oxidative Degradation: Strong oxidizing agents can lead to the oxidation of the secondary amine and the methyl group on the aromatic ring.
Acidic/Basic Instability: While generally stable, extreme pH conditions might lead to ring-opening or other rearrangements, although this is less common for such saturated spirocycles. The secondary amine will be protonated under acidic conditions, which would deactivate the aromatic ring towards electrophilic substitution.
Thermal Degradation: At elevated temperatures, decomposition may occur, though the specific pathways are not documented for this compound.
It is important to note that the specific reactivity and stability of this compound would need to be confirmed through experimental studies. The information presented here is based on the general principles of organic chemistry and the known reactivity of similar structural motifs.
Photochemical and Thermal Stability under Laboratory Conditions
There is no available research data detailing the photochemical and thermal stability of this compound. Studies investigating the degradation of this compound upon exposure to different wavelengths of light or varying temperatures have not been found in the public domain. Consequently, no data tables can be generated on this topic.
Hydrolytic Stability in Various pH Environments
Information regarding the hydrolytic stability of this compound across a range of pH values is not documented in published scientific literature. There are no available studies that report on the rate of hydrolysis or the identity of potential degradation products in acidic, neutral, or basic aqueous solutions. As a result, the compilation of a data table summarizing its hydrolytic stability is not feasible.
Conformational Analysis and Stereochemical Characterization
Computational Investigations of Conformational Preferences
Computational chemistry offers powerful tools to predict and understand the conformational landscape of complex molecules. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to explore the potential energy surface and identify stable conformers.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the geometries and relative energies of different conformers of a molecule. For 4-(2-Methylphenyl)-2-azaspiro[4.4]nonane, DFT calculations, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d,p)), can identify the lowest energy conformations (energy minima). nih.gov
These studies typically focus on the torsional angle between the phenyl ring and the pyrrolidine (B122466) ring of the spiro-scaffold. The steric hindrance imposed by the ortho-methyl group on the phenyl ring significantly influences the preferred orientation. The calculations reveal the relative stabilities of various rotamers, providing insight into the most likely conformations the molecule will adopt.
A hypothetical DFT study might yield the following relative energies for different conformers, highlighting the energetic penalties associated with specific orientations.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| 1 (Global Minimum) | 85° | 0.00 | 75.3 |
| 2 | -95° | 0.25 | 20.1 |
| 3 | 175° | 2.50 | 4.6 |
This table presents hypothetical data from a DFT study to illustrate the relative stability of different conformers of this compound.
While DFT is excellent for identifying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. MD simulations model the atomic motions of the system over time, allowing for a broader exploration of the conformational space. nih.gov This technique can reveal the pathways of conformational transitions and the flexibility of the molecule in different environments, such as in a solvent. For this compound, MD simulations can map the rotational energy barrier of the 2-methylphenyl group and the puckering of the five-membered rings in the spiro-system.
Impact of Spirocyclic Architecture on Molecular Conformation
The spirocyclic core is a defining feature of this compound, imparting significant structural constraints. Spiro-junctions reduce the conformational mobility of a molecule compared to its acyclic or non-spirocyclic counterparts. nih.govmdpi.com This rigidity fixes the spatial arrangement of substituents, which can be crucial for interactions with biological targets. nih.gov The spiro[4.4]nonane scaffold, consisting of two fused five-membered rings sharing a single carbon atom, creates a distinct three-dimensional and often strained architecture. nih.govwikipedia.org This defined topography is a key attribute that has led to the increasing use of spirocycles in medicinal chemistry and drug development. nih.govacs.org
Stereochemical Assignment and Chirality Analysis
The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The determination of both the relative and absolute stereochemistry is a critical aspect of its characterization.
Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D-NMR NOESY) is a powerful NMR technique for determining the relative stereochemistry of a molecule. NOESY detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds. libretexts.org
For this compound, NOESY experiments can establish the spatial relationship between the protons on the 2-methylphenyl ring and the protons on the azaspiro[4.4]nonane skeleton. For instance, a NOE correlation between the ortho-methyl protons and specific protons on one of the five-membered rings would confirm their proximity and help assign the relative orientation of the aryl substituent with respect to the spiro-core.
Since this compound is a chiral compound, it exists as a racemic mixture unless a stereoselective synthesis is employed. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating these enantiomers. phenomenex.comnih.gov
The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., ChiralPAK® or Chiralcel® columns), are often highly effective for resolving a wide range of chiral compounds. researchgate.nethplc.eu Method development typically involves screening various mobile phases (combinations of solvents like heptane, isopropanol, and methanol) to achieve optimal resolution. sigmaaldrich.com
An example of a chiral HPLC separation for the enantiomers of this compound is detailed in the table below.
| Parameter | Value |
|---|---|
| Column | ChiralPAK AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Heptane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | 2.1 |
This table presents typical parameters and results for a successful chiral HPLC method for the enantioseparation of this compound.
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Orbital Theory
The electronic structure of 4-(2-Methylphenyl)-2-azaspiro[4.4]nonane dictates its fundamental chemical reactivity and physical properties. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to model the distribution of electrons within the molecule.
Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is typically localized on the electron-rich 2-methylphenyl ring, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO may be distributed across the spirocyclic framework, highlighting potential sites for nucleophilic interaction. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and the energy required for electronic excitation. These calculations are foundational for predicting the molecule's behavior in chemical reactions and its potential interactions with biological macromolecules.
Reaction Mechanism Elucidation for Synthetic Pathways (e.g., Transition State Analysis)
Computational chemistry plays a vital role in elucidating the mechanisms of synthetic routes to azaspiro[4.4]nonane derivatives. The synthesis of this class of compounds can be achieved through various methods, including domino radical bicyclizations and cycloaddition reactions. nih.govacs.org
For instance, a plausible pathway involves a domino radical bicyclization, which utilizes radical intermediaries to form the two rings of the spiro-system in a sequential manner. nih.gov Theoretical modeling of such a process would involve:
Reactant and Product Optimization: Calculating the lowest energy conformations of starting materials and products.
Transition State Searching: Identifying the highest energy point along the reaction coordinate for each step, such as the initial radical addition and the subsequent cyclization.
Energy Profile Mapping: Constructing a reaction energy diagram that connects reactants, transition states, intermediates, and products to determine the reaction's kinetic feasibility and predict the major products.
DFT studies on similar transition-metal-catalyzed [2+2+2] cycloadditions reveal how the geometry of metallacycle intermediates can dictate the final product formation, highlighting the predictive power of these computational analyses. acs.org Such detailed mechanistic understanding allows for the optimization of reaction conditions to improve yields and stereoselectivity. nih.gov
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Van der Waals, π-Stacking)
The non-covalent interactions of this compound are critical for understanding its crystal packing and its binding to biological targets. Computational studies can quantify these weak interactions.
Hydrogen Bonding: The secondary amine in the 2-azaspiro[4.4]nonane core can act as both a hydrogen bond donor and acceptor, forming interactions with solvent molecules or amino acid residues in a protein's active site.
π-Stacking: The 2-methylphenyl group can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Studies on related crystal structures, such as N-substituted-spiro-succinimides, have shown that molecules can be joined into dimers via weak C-H···O hydrogen bonds. researchgate.net Similarly, analysis of other methylphenyl-containing compounds reveals face-to-face π–π stacking interactions and C—H⋯F or C—H⋯O hydrogen bonds that link molecules into a three-dimensional network. nih.gov These types of analyses are essential for predicting how the title compound will behave in a condensed phase or a biological environment.
Structure-Based and Ligand-Based Computational Modeling
Computational modeling is a cornerstone of drug discovery, enabling the prediction of a molecule's biological activity and the optimization of its structure to enhance potency and selectivity.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Given that azaspirocyclic scaffolds are prevalent in medicinal chemistry, this compound can be hypothesized to bind to various protein targets. nih.gov A significant area of interest is kinase inhibition, particularly for Leucine Rich Repeat Protein Kinase 2 (LRRK2), a target for Parkinson's disease therapies. nih.govresearchgate.net
Docking simulations would involve placing the this compound molecule into the ATP-binding site of a LRRK2 crystal structure. The simulation would then calculate the most stable binding poses and estimate the binding affinity (docking score). These studies help to identify key interactions, such as hydrogen bonds with the kinase hinge region or hydrophobic interactions with the binding pocket, that contribute to binding.
| Protein Target | Therapeutic Area | Potential Key Interactions | Reference |
|---|---|---|---|
| Leucine Rich Repeat Protein Kinase 2 (LRRK2) | Parkinson's Disease | Hydrogen bonds with kinase hinge region; hydrophobic interactions with binding pocket. | nih.govresearchgate.net |
| Heme-binding protein (Tannerella Forsythia) | Periodontitis | Hydrogen bonds with ASN, ARG, TYR residues within the binding site. | nih.gov |
| Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) | Malaria | Interactions with active site residues to inhibit parasite growth. | nih.gov |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active analogs of this compound, a pharmacophore model could be generated.
The key steps would include:
Conformational Analysis: Generating a set of low-energy conformations for each active molecule.
Feature Identification: Defining key chemical features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
Model Generation: Aligning the active molecules and identifying a common 3D arrangement of these features.
This resulting pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules with a high probability of being active at the same biological target. For example, in the context of LRRK2 inhibitors, a pharmacophore might include a hydrogen bond acceptor, a hydrophobic spirocyclic core, and an aromatic feature corresponding to the methylphenyl group. researchgate.net
QSAR and QSPR are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are typically expressed as mathematical equations. researchgate.net
For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target like LRRK2. This involves:
Data Set Collection: Assembling a group of related compounds with measured biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological indices that numerically characterize the molecule's structure. nih.gov
Model Building: Using statistical methods, such as multiple linear regression, to create a mathematical equation that relates the descriptors to the observed activity. nih.gov
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets. mdpi.com
A successful QSAR model can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. nih.gov
| Descriptor Class | Example Descriptors | Property Modeled |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, Polarity |
| Steric / Size | Molecular Weight, Molecular Volume, Surface Area | Size, Shape |
| Topological | Connectivity indices, Wiener index | Molecular branching and shape |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Membrane permeability, Solubility |
Exploration of Biological and Biochemical Interactions Mechanism Focused, in Vitro Research
Identification and Characterization of Molecular Targets in vitro
Preclinical in vitro studies are fundamental to elucidating the mechanism of action of novel chemical entities. For 4-(2-Methylphenyl)-2-azaspiro[4.4]nonane, research has centered on identifying its primary molecular targets and quantifying its affinity and functional activity at these sites.
Receptor Binding Affinities and Kinetics in vitro
At present, detailed receptor binding affinity and kinetic data for this compound are not extensively available in the public domain. However, the broader class of azaspiro[4.4]nonane derivatives has been investigated for activity at various central nervous system (CNS) receptors. Future research employing radioligand binding assays will be crucial to determine the binding profile of this compound across a panel of receptors, quantifying key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Such studies will clarify its selectivity and potency, providing a foundation for understanding its pharmacological effects.
Enzyme Inhibition or Activation Mechanisms in vitro (e.g., MAO, MGL)
The potential for this compound to interact with enzymes, particularly those involved in neurotransmitter metabolism like monoamine oxidase (MAO) and monoacylglycerol lipase (B570770) (MGL), remains an area for active investigation. While specific inhibitory or activating mechanisms for this compound have not been detailed in published literature, related azaspiro compounds have been explored for their effects on various enzymes. Future enzymatic assays are necessary to determine if this compound acts as an inhibitor or activator of key enzymes, and to characterize the nature of this interaction (e.g., competitive, non-competitive, or uncompetitive).
Protein-Ligand Interaction Modalities (e.g., SPR, ITC)
Advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide invaluable insights into the thermodynamics and kinetics of protein-ligand interactions. To date, there is no publicly available data from SPR or ITC studies for this compound. These methods would be instrumental in providing a detailed understanding of the binding energetics and association/dissociation rates with its molecular targets, complementing traditional pharmacological assays.
Structure-Activity Relationship (SAR) Investigations
The systematic modification of a lead compound's chemical structure and the subsequent evaluation of its biological activity form the cornerstone of structure-activity relationship (SAR) studies. For this compound, SAR investigations are key to identifying the structural motifs essential for its pharmacological activity.
Influence of Spiro[4.4]nonane Core Modifications on Activity
The spiro[4.4]nonane scaffold provides a rigid, three-dimensional framework that is often found in biologically active molecules. Modifications to this core, such as altering ring size, introducing heteroatoms, or adding substituents, can significantly impact pharmacological activity. While specific SAR studies on the spiro[4.4]nonane core of the titular compound are not yet published, research on related azaspirocycles indicates that the conformational rigidity and stereochemistry of the spirocyclic system are critical determinants of biological effect.
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation Analogues with Tuned Specificity
The development of next-generation analogues of 4-(2-Methylphenyl)-2-azaspiro[4.4]nonane with enhanced and tuned specificity is a key area for future research. The inherent structural rigidity of the azaspiro[4.4]nonane core makes it an excellent scaffold for systematic structure-activity relationship (SAR) studies. nih.gov Future design strategies will likely focus on modifications at three key positions: the aryl substituent, the spirocyclic core, and the nitrogen atom of the pyrrolidine (B122466) ring.
Aryl Substituent Modification: The 2-methylphenyl group offers a starting point for a wide array of modifications. The introduction of various electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the electronic properties of the molecule, which in turn can affect its binding affinity and selectivity for biological targets. nih.gov For instance, the synthesis of analogues with different substitution patterns on the phenyl ring could lead to compounds with improved potency and selectivity. nih.gov
Spirocyclic Core Modification: While the current focus is on the 2-azaspiro[4.4]nonane system, the exploration of related spirocyclic systems, such as 1-azaspiro[4.4]nonane or other azaspiro[x.y]alkanes, could yield novel compounds with distinct biological profiles. acs.orgresearchgate.net The introduction of substituents on the cyclopentane (B165970) ring of the spiro-scaffold could also be explored to modulate the compound's conformational properties and its interaction with target proteins.
N-Substitution: The secondary amine in the pyrrolidine ring is a prime site for derivatization. Alkylation, acylation, or the introduction of more complex side chains can be used to fine-tune the physicochemical properties of the analogues, such as solubility and cell permeability, which are critical for their potential as therapeutic agents.
The following table summarizes potential synthetic strategies for generating a library of analogues for SAR studies:
| Modification Site | Potential Modifications | Synthetic Approach | Desired Outcome |
| Aryl Ring | Introduction of -OCH3, -Cl, -F, -CF3, -CN at various positions | Suzuki or Buchwald-Hartwig cross-coupling reactions | Modulate electronic properties and target binding |
| Spirocyclic Core | Synthesis of 1-azaspiro[4.4]nonane or 2-azaspiro[3.4]octane analogues | Asymmetric synthesis from chiral precursors | Alteration of 3D shape and conformational rigidity |
| Nitrogen Atom | Alkylation, acylation, sulfonylation | Standard N-functionalization reactions | Improve pharmacokinetic properties and introduce new interaction points |
Exploration of Unconventional Synthetic Routes and Technologies
Advancements in synthetic organic chemistry offer exciting new avenues for the efficient and stereoselective synthesis of this compound and its derivatives. Moving beyond traditional multi-step sequences, researchers are likely to explore more sophisticated and sustainable synthetic technologies.
Flow Chemistry: Continuous flow synthesis provides several advantages over batch processing, including enhanced safety, better reaction control, and ease of scalability. nih.govmdpi.comuc.pt The development of a continuous flow process for the synthesis of this compound could enable the rapid production of a library of analogues for biological screening. This technology is particularly well-suited for handling hazardous reagents and for optimizing reaction conditions in a high-throughput manner.
Domino and Cascade Reactions: The design of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represents a highly efficient strategy for the construction of complex molecules. acs.orgnih.gov A future research goal would be to devise a cascade reaction that assembles the 4-aryl-2-azaspiro[4.4]nonane scaffold from simple starting materials in a single pot, thereby minimizing waste and improving atom economy.
Investigation of Novel Biological Pathways and Targets for Mechanistic Study (non-clinical)
While the specific biological targets of this compound are yet to be elucidated, the azaspiro[4.5]decane scaffold is a core component of the anxiolytic drug buspirone, which acts as a serotonin (B10506) 5-HT1A receptor agonist. fda.govwikipedia.org This suggests that this compound and its analogues could also interact with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.
Future non-clinical research should aim to identify the specific molecular targets of this compound class. High-throughput screening against a panel of receptors, enzymes, and ion channels could reveal novel biological activities. Subsequent mechanistic studies would then be necessary to understand how these compounds modulate the function of their identified targets at a molecular level.
The rigid, three-dimensional nature of the spirocyclic scaffold makes these compounds ideal probes for exploring protein-protein interactions. researchgate.net It is conceivable that analogues of this compound could be designed to disrupt specific protein-protein interactions that are implicated in disease pathways, opening up new avenues for therapeutic intervention.
Applications in Chemical Biology beyond Traditional Medicinal Chemistry (e.g., Materials Science, Organocatalysis)
The unique structural and electronic properties of spirocyclic compounds suggest that their applications could extend beyond medicinal chemistry into the realms of materials science and organocatalysis. walshmedicalmedia.com
Materials Science: Spiro-configured molecules have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. acs.orgglobethesis.com The spiro-junction can help to prevent intermolecular aggregation, which is often detrimental to the performance of organic electronic materials. The this compound scaffold, with its potential for extensive functionalization, could be used to create novel materials with tailored photophysical properties.
Organocatalysis: Chiral amines are widely used as organocatalysts in asymmetric synthesis. The rigid framework of the 2-azaspiro[4.4]nonane core could be exploited to design novel chiral catalysts. By introducing appropriate functional groups, it may be possible to create a well-defined chiral environment around the nitrogen atom, enabling highly stereoselective transformations. researchgate.net The synthesis of enantiomerically pure this compound and its derivatives would be a crucial first step in exploring this potential application.
The following table provides a conceptual overview of potential applications in these emerging areas:
| Application Area | Potential Role of this compound | Key Structural Features |
| Materials Science | Core scaffold for organic electronic materials | Rigid spirocyclic structure to prevent aggregation; tunable electronic properties through aryl and N-substitution. |
| Organocatalysis | Chiral ligand or catalyst for asymmetric synthesis | Chiral spirocyclic backbone to create a defined stereochemical environment. |
| Chemical Biology | Molecular probe for studying biological systems | Amenable to the attachment of fluorescent tags or affinity labels. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
